Ethyl (4-chloro-4-(pyridin-3-yl)butyl)(methyl)carbamate
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Overview
Description
Ethyl (4-chloro-4-(pyridin-3-yl)butyl)(methyl)carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a pyridine ring, a chloro-substituted butyl chain, and a carbamic acid ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (4-chloro-4-(pyridin-3-yl)butyl)(methyl)carbamate typically involves the reaction of 4-chloro-4-(3-pyridyl)butylamine with ethyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl (4-chloro-4-(pyridin-3-yl)butyl)(methyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohols.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
Ethyl (4-chloro-4-(pyridin-3-yl)butyl)(methyl)carbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a biochemical probe to investigate enzyme activities.
Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the production of pesticides and herbicides due to its ability to inhibit certain enzymes in pests.
Mechanism of Action
The mechanism of action of Ethyl (4-chloro-4-(pyridin-3-yl)butyl)(methyl)carbamate involves the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, the compound increases the levels of acetylcholine, leading to prolonged nerve signal transmission. This mechanism is similar to that of other carbamate-based pesticides and drugs.
Comparison with Similar Compounds
Similar Compounds
Carbaryl: Another carbamate pesticide with a similar mechanism of action.
Physostigmine: A carbamate used in medicine to treat glaucoma and myasthenia gravis.
Neostigmine: A carbamate used to treat myasthenia gravis and to reverse the effects of muscle relaxants.
Uniqueness
Ethyl (4-chloro-4-(pyridin-3-yl)butyl)(methyl)carbamate is unique due to its specific structural features, such as the presence of a pyridine ring and a chloro-substituted butyl chain
Properties
IUPAC Name |
ethyl N-(4-chloro-4-pyridin-3-ylbutyl)-N-methylcarbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2O2/c1-3-18-13(17)16(2)9-5-7-12(14)11-6-4-8-15-10-11/h4,6,8,10,12H,3,5,7,9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISGIKDSAWNDEGZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N(C)CCCC(C1=CN=CC=C1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.75 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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